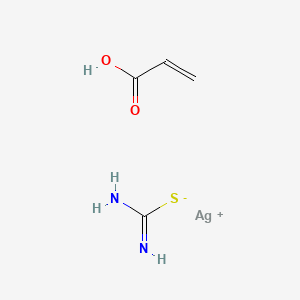
Silver;carbamimidothioate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;carbamimidothioate;prop-2-enoic acid is a compound with the molecular formula C4H7AgN2O2S and a molecular weight of 255.044 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;carbamimidothioate;prop-2-enoic acid typically involves the reaction of silver acetate with carbamimidothioic acid and prop-2-enoic acid. The reaction is carried out in the presence of a reducing agent such as dodecyl amine . The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Silver;carbamimidothioate;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: Reduction reactions can convert silver ions back to their metallic form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide, while reduction reactions may yield metallic silver .
Scientific Research Applications
Silver;carbamimidothioate;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of silver nanoparticles and other silver-based compounds.
Medicine: It is explored for use in wound dressings and coatings for medical devices to prevent infections.
Industry: The compound is used in the production of conductive inks and coatings for electronic devices.
Mechanism of Action
The mechanism of action of silver;carbamimidothioate;prop-2-enoic acid involves the release of silver ions, which interact with bacterial cell membranes, leading to cell rupture and death. The compound targets various molecular pathways, including the disruption of DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Silver nitrate: Another silver-based compound with strong antimicrobial properties.
Silver acetate: Used in similar applications but with different chemical properties.
Silver sulfadiazine: Commonly used in burn treatments for its antibacterial effects.
Uniqueness
Silver;carbamimidothioate;prop-2-enoic acid is unique due to its specific combination of silver, carbamimidothioate, and prop-2-enoic acid, which provides distinct chemical and physical properties. Its ability to form stable complexes and its potential for various applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C4H7AgN2O2S |
|---|---|
Molecular Weight |
255.05 g/mol |
IUPAC Name |
silver;carbamimidothioate;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.CH4N2S.Ag/c1-2-3(4)5;2-1(3)4;/h2H,1H2,(H,4,5);(H4,2,3,4);/q;;+1/p-1 |
InChI Key |
DOMYACLHQZSAAI-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)O.C(=N)(N)[S-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




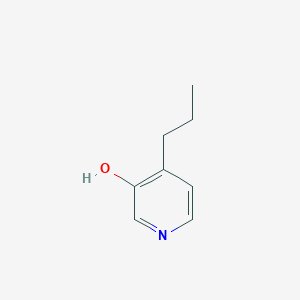
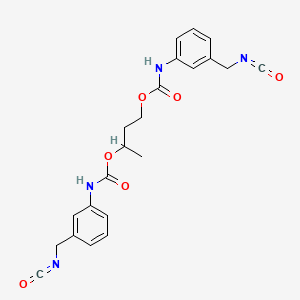
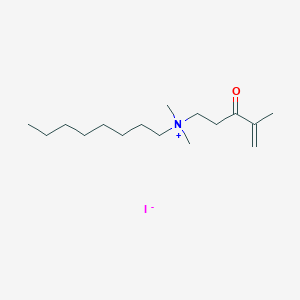

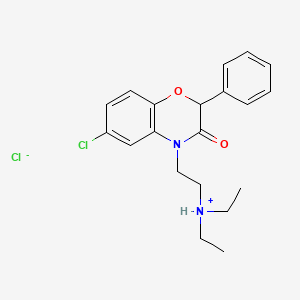
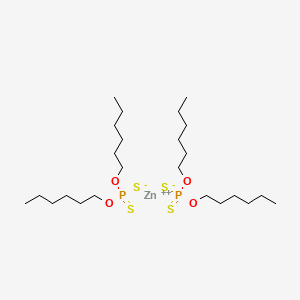
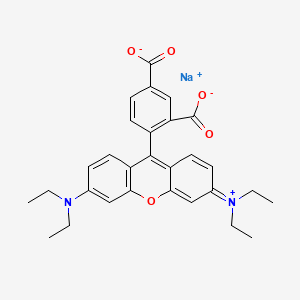
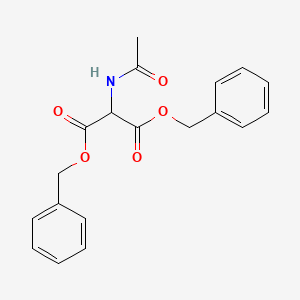
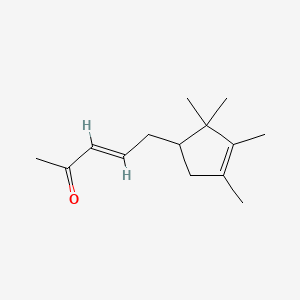
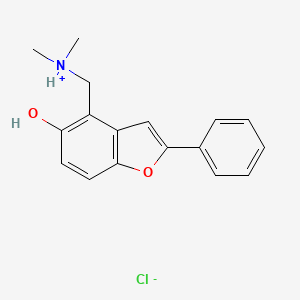
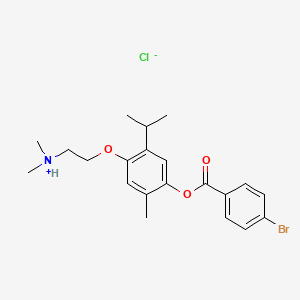
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
